3-Amino-4-bromo-5-methylbenzonitrile

Description

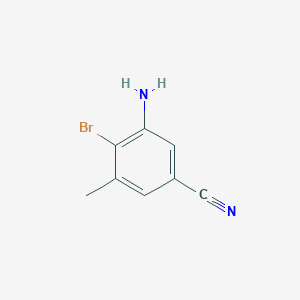

3-Amino-4-bromo-5-methylbenzonitrile is a substituted benzonitrile derivative featuring an amino group at position 3, a bromine atom at position 4, and a methyl group at position 4. The nitrile group (-CN) confers electron-withdrawing properties, influencing the compound’s reactivity in electrophilic aromatic substitution or coupling reactions .

Properties

IUPAC Name |

3-amino-4-bromo-5-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-2-6(4-10)3-7(11)8(5)9/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXHUNOWRVCNLIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647163 | |

| Record name | 3-Amino-4-bromo-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002761-99-0 | |

| Record name | 3-Amino-4-bromo-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile (CAS 62584-27-4)

- Molecular Formula : C₈H₄BrF₃N₂

- Key Properties :

- Comparison: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, enhancing acidity (low pKa) and thermal stability (high boiling point) compared to the methyl (-CH₃) group in the target compound.

3-Amino-5-bromobenzonitrile (CAS 49674-16-0)

- Molecular Formula : C₇H₅BrN₂

- Key Properties: No methyl group at position 5. Bromine at position 5 instead of 4 .

- Comparison: The positional isomerism of bromine (5 vs. The absence of a methyl group reduces steric hindrance and lipophilicity compared to the target compound.

3-Amino-4-bromobenzamide (CAS 1261609-26-0)

- Molecular Formula : C₇H₇BrN₂O

- Key Properties :

- Comparison :

- The amide group increases polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing membrane permeability compared to nitrile-containing analogs.

- Amides are less reactive in nucleophilic substitutions, limiting utility in certain synthetic pathways.

Physical and Chemical Property Comparison Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | pKa | Key Substituents |

|---|---|---|---|---|---|---|

| 3-Amino-4-bromo-5-methylbenzonitrile* | C₈H₇BrN₂ | ~227.06 | N/A | N/A | N/A | -NH₂ (3), -Br (4), -CH₃ (5), -CN (1) |

| 4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile | C₈H₄BrF₃N₂ | 265.03 | 277 | 1.78 | -3.35 | -NH₂ (4), -Br (3), -CF₃ (5), -CN (1) |

| 3-Amino-5-bromobenzonitrile | C₇H₅BrN₂ | 197.03 | N/A | N/A | N/A | -NH₂ (3), -Br (5), -CN (1) |

| 2-Amino-4-chloro-5-methoxybenzonitrile | C₈H₇ClN₂O | 198.61 | N/A | N/A | N/A | -NH₂ (2), -Cl (4), -OCH₃ (5), -CN (1) |

*Data inferred from structural analogs due to lack of direct experimental values.

Research Findings and Implications

Electronic Effects: The methyl group in this compound is electron-donating, contrasting with the electron-withdrawing -CF₃ group in CAS 62584-27-2. This difference may lower acidity (higher pKa) and reduce thermal stability compared to the trifluoromethyl analog .

Biological Activity: Bromine’s position (4 vs. 5) influences steric interactions in binding pockets. For example, 3-Amino-5-bromobenzonitrile may exhibit distinct pharmacokinetic profiles due to reduced steric bulk compared to the target compound .

Synthetic Utility : The nitrile group in benzonitrile derivatives facilitates Suzuki-Miyaura couplings, whereas amides (e.g., CAS 1261609-26-0) require additional activation steps for cross-coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.